molecular formula C9H11NO2 B1287408 1-(4-Amino-2-methoxyphenyl)ethanone CAS No. 60207-18-3

1-(4-Amino-2-methoxyphenyl)ethanone

Cat. No.: B1287408
CAS No.: 60207-18-3
M. Wt: 165.19 g/mol
InChI Key: WSESDZHLGIIHPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Amino-2-methoxyphenyl)ethanone (CAS 22106-40-7) is a high-purity fine chemical with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound serves as a versatile chemical building block, particularly in the research and development of novel pharmaceutical compounds. Its structure, featuring both an amino and a methoxy functional group on the phenyl ring, makes it a valuable intermediate for synthesizing more complex molecules. Researchers are exploring the properties of methoxyphenolic compound derivatives, which are known to exhibit significant anti-inflammatory activity in biological studies . One such study on human airway cells demonstrated that related methoxyphenolic compounds can inhibit the production of multiple inflammatory mediators, including CCL2, CCL5, IL-6, and IL-8, suggesting potential research pathways for inflammatory respiratory conditions . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use and handle all laboratory chemicals with appropriate precautions.

Properties

IUPAC Name

1-(4-amino-2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSESDZHLGIIHPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60612224
Record name 1-(4-Amino-2-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60207-18-3
Record name 1-(4-Amino-2-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Approaches

Advanced synthetic methodologies focus on efficiency, selectivity, and sustainability in the production of 1-(4-Amino-2-methoxyphenyl)ethanone. These approaches include sophisticated multi-step syntheses and the incorporation of green chemistry principles.

The construction of this compound typically requires a sequence of reactions to introduce and modify the functional groups in a controlled manner.

A common and effective strategy for synthesizing aromatic amines like this compound involves the use of a nitro-substituted precursor. This approach leverages the electron-withdrawing nature of the nitro group to direct other substitution reactions, followed by a final reduction step to yield the desired amino group.

A representative pathway starts with a methoxy-substituted aromatic compound. For instance, a related compound, 4-methoxy-2-nitroaniline, can be synthesized from 4-methoxyaniline. google.com This process involves two key steps:

Acetylation: The amino group of 4-methoxyaniline is first protected by acetylation with acetic anhydride (B1165640). This forms 4-methoxyacetanilide. google.com

Nitration: The resulting acetanilide (B955) is then nitrated. The methoxy (B1213986) group and the acetamido group direct the incoming nitro group to the position ortho to the methoxy group and meta to the acetamido group. google.com

Hydrolysis: The acetamido group is subsequently hydrolyzed to reveal the amine, yielding 4-methoxy-2-nitroaniline. google.com

A similar principle can be applied to synthesize this compound. A plausible route would start from 2-methoxyacetophenone (B1211565). Nitration of 2-methoxyacetophenone would be expected to place the nitro group at the 4-position, guided by the ortho,para-directing methoxy group and the meta-directing acetyl group. The resulting 1-(2-methoxy-4-nitrophenyl)ethanone (B2718341) can then be reduced to the target compound, this compound. The reduction of the nitro group is a standard transformation that can be achieved using various reagents, such as tin(II) chloride, catalytic hydrogenation, or iron in acidic media.

The synthesis of a structurally similar compound, 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE, is achieved by the nitration of 3,4-Dimethoxyacetophenone with nitric acid in dichloromethane, resulting in a high yield of 89.4%. chemicalbook.com This further illustrates the viability of nitration as a key step in synthesizing nitroaromatic precursors.

The introduction of the ethanone (B97240) (acetyl) group onto the aromatic ring is a crucial step in the synthesis of this compound. The most common method for this transformation is the Friedel-Crafts acylation.

In a typical Friedel-Crafts acylation, an acyl halide (like acetyl chloride) or an acid anhydride (like acetic anhydride) reacts with the aromatic substrate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). For the synthesis of this compound, the starting material would ideally be an aniline (B41778) or phenol (B47542) derivative. However, the amino group can interfere with the Lewis acid catalyst. Therefore, it is often necessary to protect the amino group before acylation, for example, by converting it to an acetamide.

An alternative approach involves the Fries rearrangement, where an aryl acetate (B1210297) is rearranged to a hydroxyaryl ketone using a Lewis acid. If one were to start with a methoxy-substituted phenol, it could first be acetylated to form an acetate ester, which would then undergo rearrangement to introduce the acetyl group onto the ring.

The synthesis of related 1-arylethanones has been achieved through the acetylation of substrates like fluorobenzene (B45895). researchgate.net This highlights the general applicability of acylation reactions in preparing ethanone-containing compounds.

Achieving the correct 1,2,4-substitution pattern of the amino, methoxy, and acetyl groups on the phenyl ring requires careful control of regioselectivity. The directing effects of the substituents play a critical role in this process.

The methoxy group (-OCH₃) is an ortho,para-directing activator, while the acetyl group (-COCH₃) is a meta-directing deactivator. The amino group (-NH₂) is a strong ortho,para-directing activator. The synthesis strategy must harness these electronic effects.

For example, starting with m-anisidine (B1676023) (3-methoxyaniline), a Friedel-Crafts acylation would likely place the acetyl group para to the activating amino group and ortho to the methoxy group, which could lead to the desired substitution pattern after considering steric hindrance.

Another strategy involves nucleophilic aromatic substitution. The synthesis of certain [4-(dialkylamino)phenyl]ethanones has been accomplished starting from fluorobenzene through acetylation followed by nucleophilic substitution of the fluorine atom with an amine. researchgate.net

The synthesis of 4-amino-5-nitro-1,2-furazanopyrazine involves a sequence of nucleophilic substitution, nitration, and amination on a pyrazine (B50134) ring, demonstrating how a sequence of reactions can be used to achieve a specific substitution pattern on a heterocyclic system, a principle that also applies to benzene (B151609) rings. gychbjb.com Similarly, studies on the ethanolamination of cyclohexanone (B45756) derivatives have shown that these reactions can proceed with high regioselectivity, with the amino group of the reagent selectively attacking a carbonyl group of the alicycle. mdpi.com

Modern synthetic chemistry places increasing emphasis on environmentally friendly methods. For the synthesis of this compound and related compounds, several green chemistry principles can be applied.

One approach is the use of greener solvents. Water is an ideal green solvent, and some syntheses of related compounds, such as Michler's ketone analogues, have been successfully carried out in water. researchgate.net This method not only reduces the use of volatile organic compounds but can also allow for the recycling of the aqueous solvent and unreacted amines. researchgate.net

Another green strategy is the use of catalyst-free reaction conditions. For instance, the reaction of alk-3-yn-1-ones with o-phenylenediamines to produce benzodiazepines and enaminones can be achieved in ethanol (B145695) without a catalyst, accelerated by microwave irradiation. rsc.org This approach offers high atom economy and avoids the use of potentially toxic and expensive metal catalysts. rsc.org

The use of solid-supported reagents and catalysts can also contribute to a greener synthesis by simplifying product purification and enabling catalyst recycling.

To make the synthesis of this compound practical and economically viable, the optimization of reaction conditions to maximize yield is essential. This can involve systematically varying parameters such as temperature, solvent, catalyst, and reaction time.

For example, in the synthesis of 2-(4-methoxyphenyl)-1,3,4-oxadiazole (B1297989), various catalysts were screened, and it was found that Al³⁺-K10 clay under microwave irradiation provided a high yield of 96% in a short reaction time of 15 minutes. researchgate.net This demonstrates the significant impact that the choice of catalyst and energy source can have on reaction efficiency. researchgate.net The study also showed that solvent-free conditions were optimal for this particular transformation. researchgate.net

The following table summarizes the optimization of conditions for a related reaction:

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-(4-methoxyphenyl)-1,3,4-oxadiazole researchgate.net

Entry Catalyst Solvent Temperature (°C) Time (min) Yield (%)
1 None Neat 55 60 0
2 None (MW) Neat 55 15 0
3 AlCl₃ (MW) Neat 55 15 56
4 Al₂O₃ (MW) Neat 55 15 39
7 Cu²⁺-K10 (MW) Neat 55 15 71
8 Zn²⁺-K10 (MW) Neat 55 15 83
9 Ti⁴⁺-K10 (MW) Neat 55 15 90
14 Al³⁺-K10 (MW) Neat 55 15 96
15 Al³⁺-K10 (MW) Neat 100 15 96

Similarly, the use of sonication has been shown to mediate reactions efficiently. In the synthesis of arene-linked bis(thieno[2,3-b]pyridine) hybrids, different solvents and amounts of piperazine (B1678402) were tested under both conventional stirring and sonication, with sonication often leading to improved results. researchgate.net

For the synthesis of (S)-(-)-1-(4-methoxyphenyl)ethylamine, a related chiral amine, process improvements focused on avoiding chromatographic purification and using low-cost, non-toxic chemicals to develop a commercially viable process with high optical purity. google.com These optimization principles are directly applicable to improving the synthesis of this compound.

Mechanistic Investigations of Synthetic Transformations

Elucidation of Reaction Mechanisms (e.g., reduction of nitro groups)

The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis and the principal route to obtaining this compound. This reduction is a multi-step process involving several intermediates. orientjchem.org The exact mechanism can vary depending on the reaction conditions, including the choice of catalyst and reducing agent.

One of the earliest proposed mechanisms for the reduction of aromatic nitro compounds is the Haber-Lukashevich mechanism, which suggests a stepwise reduction pathway. orientjchem.org The process is believed to initiate with the reduction of the nitro group (NO₂) to a nitroso group (NO), followed by further reduction to a hydroxylamine (B1172632) group (NHOH), and finally to the amine group (NH₂). orientjchem.org The presence of nitrosobenzene (B162901) and phenylhydroxylamine as intermediates has been detected in mechanistic studies of nitrobenzene (B124822) reduction. orientjchem.orgnih.gov

The reaction pathway can be visualized as a series of sequential and parallel stages. The primary "hydrogenation" route involves the successive addition of hydrogen to the nitro group to form nitrosobenzene, then phenylhydroxylamine, and finally aniline. orientjchem.org The complexity of the mechanism is increased by the strong interaction of intermediates like nitrosobenzene and hydroxylamine with the catalyst surface. orientjchem.org

Modern mechanistic studies employ a range of analytical techniques, including kinetics, electron paramagnetic resonance (EPR), mass spectrometry, and quantum chemistry, to probe the reaction pathway. nih.gov For instance, studies on iron-catalyzed nitro reductions suggest the involvement of an on-cycle iron hydride as a key catalytic intermediate. nih.gov

Catalytic Systems in Synthesis

A variety of catalytic systems have been developed for the reduction of aromatic nitro compounds, offering different levels of efficiency, selectivity, and substrate tolerance. These can be broadly categorized into homogeneous and heterogeneous systems.

Historically, this reduction was performed under harsh conditions, such as using a metal with concentrated acid at high temperatures. nih.gov Milder and more selective methods have since been established. Common catalytic systems include:

Iron-based catalysts: Simple iron salts and complexes, such as those involving Fe(salen), have been shown to effectively catalyze the reduction of nitroaromatics at room temperature. nih.gov By selecting the appropriate reducing agent, such as phenyl silane (B1218182) instead of pinacol (B44631) borane, it is possible to chemoselectively reduce the nitro group while preserving other functional groups like carbonyls. nih.gov

Palladium-based catalysts: Palladium on carbon (Pd/C) is a widely used and efficient heterogeneous catalyst for nitro group reductions. organic-chemistry.org It can be used with various hydrogen sources, including hydrogen gas or transfer hydrogenation agents like triethylsilane. organic-chemistry.org Palladium nanostructures supported on materials like glass wool (Pd@GW) have also demonstrated exceptional performance and durability for this transformation under ambient conditions. nih.gov

Copper-based catalysts: Copper(II) complexes, particularly those with Schiff base ligands, have been employed as effective catalysts for the reduction of nitrophenols in the presence of reducing agents like sodium borohydride (B1222165) (NaBH₄). nih.govekb.eg These catalysts have shown high conversion rates and can often be recycled and reused without a significant loss of activity. nih.govekb.eg

The choice of reducing agent is also critical. Common agents include sodium borohydride, hydrazine (B178648) hydrate, and various silanes. nih.govorganic-chemistry.orgekb.eg The selection depends on the desired chemoselectivity and reaction conditions.

Catalyst SystemReducing AgentKey FeaturesReference
[Fe(salen)₂]-μ-oxoPhenyl silane (H₃SiPh)Chemoselective reduction of nitro group in presence of carbonyls at room temperature. nih.gov
Palladium on Carbon (Pd/C)Triethylsilane or H₂Efficient and widely used heterogeneous catalyst. organic-chemistry.org
Palladium on Glass Wool (Pd@GW)NaBH₄, H₂, or N₂H₄Robust and durable catalyst performing well at room temperature. nih.gov
Copper(II)-Schiff Base ComplexesSodium Borohydride (NaBH₄)High conversion rates, recyclable catalyst. nih.gov

Stereoselective Synthesis and Chiral Resolution Techniques

While this compound itself is achiral, it serves as a precursor for the synthesis of chiral molecules. For instance, the stereoselective reduction of its ketone functionality can lead to the formation of enantiomerically enriched amino alcohols, which are important structural motifs in many biologically active compounds. nih.gov

Strategies for obtaining chiral derivatives include:

Stereoselective Synthesis: This involves using chiral catalysts or reagents to favor the formation of one enantiomer over the other during a chemical transformation. For example, the asymmetric reduction of the ketone in a derivative of this compound could be achieved using chiral catalysts to produce a specific stereoisomer of the corresponding alcohol. Electrocatalytic methods using chiral acids derived from natural sources like serine have emerged as a powerful tool for the stereoselective synthesis of diverse amino alcohols. nih.gov

Chiral Resolution: This technique involves separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomers. wikipedia.org A common method is the formation of diastereomeric salts by reacting the racemate with a chiral resolving agent, such as tartaric acid or a chiral amine. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by techniques like crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. Another powerful technique for chiral separation is high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), which can separate enantiomers based on their differential interactions with the chiral support. nih.govmdpi.comrsc.org

Derivatization and Analog Synthesis

The presence of the amino and methoxy functional groups in this compound allows for a wide range of derivatization reactions, enabling the synthesis of a library of analogs with potentially diverse properties.

Functionalization of the Amino Group (e.g., acylation, sulfonation)

The primary amino group is a versatile handle for introducing various substituents.

Acylation: The amino group can be readily acylated to form amides. A standard method involves reacting the amine with an acylating agent like acetic anhydride or an acyl chloride in the presence of a base. mdpi.com For example, reaction with acetic anhydride would yield N-(4-acetyl-3-methoxyphenyl)acetamide. This modification can be useful for protecting the amino group or for modulating the electronic properties of the molecule.

Sulfonylation: Reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) yields a sulfonamide. This functional group is a key component in many pharmaceutical compounds.

Reaction TypeReagent ExampleProduct Functional GroupReference
AcylationAcetic AnhydrideAmide mdpi.com
Sulfonylationp-Toluenesulfonyl chlorideSulfonamide pharmaffiliates.com
DemethylationBoron tribromide (BBr₃)PhenolGeneral Knowledge

Modifications of the Methoxy Group

The methoxy group can also be chemically altered, most commonly through demethylation.

Demethylation: The ether linkage of the methoxy group can be cleaved to form a hydroxyl group (a phenol). This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr). The resulting phenolic compound, 1-(4-amino-2-hydroxyphenyl)ethanone, offers another site for further functionalization, such as etherification or esterification.

Structural Diversification for Structure-Activity Relationship (SAR) Studies

The strategic structural modification of the scaffold this compound is a key process in medicinal chemistry for the development of new therapeutic agents. Through systematic derivatization, chemists can explore the structure-activity relationships (SAR), identifying the key molecular features that govern the biological activity of this class of compounds. These studies are fundamental to optimizing potency, selectivity, and pharmacokinetic properties.

The core structure of this compound offers several points for diversification, including the aromatic amino group, the methoxy substituent, the phenyl ring itself, and the acetyl group. By methodically altering these substituents, researchers can probe the interactions of the resulting analogs with biological targets.

Modifications of the Amino Group

The primary amino group at the C4 position of the phenyl ring is a prime site for modification. Its basicity and hydrogen-bonding capability can be crucial for target engagement. Common modifications include acylation and alkylation to explore the impact of steric bulk and electronic effects.

For instance, acylation of the amino group with various acyl chlorides can yield a library of amide derivatives. The nature of the R group in the acyl moiety can significantly influence biological activity.

Compound R Group (Acyl Moiety) Observed Activity Trend
2a MethylBaseline activity
2b EthylIncreased lipophilicity, potential for enhanced cell permeability
2c PhenylIntroduction of aromatic interactions, potential for pi-stacking with target
2d Substituted PhenylElectronic effects of substituents can modulate activity

This table is a representative example based on common SAR strategies and does not reflect actual experimental data.

Modifications of the Methoxy Group

The methoxy group at the C2 position influences the electronic properties of the phenyl ring and can play a role in orienting the molecule within a binding pocket. Replacement of the methyl group with larger alkyl chains or other functional groups can provide insight into the steric and electronic requirements of the target.

Compound Modification at C2-O Potential Impact
3a EthoxyMinor increase in lipophilicity
3b IsopropoxyIncreased steric bulk, may probe pocket size
3c BenzyloxySignificant increase in size and potential for aromatic interactions

This table is a representative example based on common SAR strategies and does not reflect actual experimental data.

Modifications of the Phenyl Ring

Compound Substitution Pattern Rationale
4a 5-ChloroIntroduces an electron-withdrawing group, alters electronic distribution
4b 5-FluoroSimilar to chloro but with smaller size, can impact binding and metabolism
4c 3-MethylAdds steric bulk and a lipophilic group in a different vector

This table is a representative example based on common SAR strategies and does not reflect actual experimental data.

Modifications of the Acetyl Group

The acetyl group is another key feature that can be modified. The methyl group can be replaced with larger alkyl or aryl groups to probe for additional binding interactions. The carbonyl oxygen is a potential hydrogen bond acceptor, and its electronic properties can be modulated by the nature of the substituent.

Compound Modification of Acetyl Group Potential Outcome
5a PropanoylIncreased chain length, may explore hydrophobic pockets
5b BenzoylIntroduces a second aromatic ring, potential for significant new interactions

This table is a representative example based on common SAR strategies and does not reflect actual experimental data.

The synthesis of such analogs often relies on established synthetic methodologies, starting from commercially available precursors. The biological evaluation of these derivatives in relevant assays is then used to construct a comprehensive SAR profile, guiding the design of next-generation compounds with improved therapeutic potential. While specific biological data for derivatives of this compound is not widely published in publicly accessible literature, the principles of SAR derived from related structures, such as amin chalcones and other substituted acetophenones, strongly suggest that this scaffold is a viable starting point for drug discovery programs. mdpi.com

Spectroscopic and Structural Elucidation in Advanced Chemical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei.

¹H NMR Spectral Analysis: Aromatic and Aliphatic Proton Assignment

The ¹H NMR spectrum of 1-(4-Amino-2-methoxyphenyl)ethanone provides distinct signals corresponding to the different types of protons present in the molecule. The aliphatic region of the spectrum is characterized by two singlets. The methyl protons of the acetyl group (-COCH₃) typically appear as a sharp singlet, while the protons of the methoxy (B1213986) group (-OCH₃) also present as a singlet. The amino group (-NH₂) protons can appear as a broad singlet, and its chemical shift can be variable due to factors like solvent and concentration.

The aromatic region shows signals for the three protons on the benzene (B151609) ring. The substitution pattern of the ring dictates the multiplicity and coupling constants of these protons. The proton positioned between the amino and methoxy groups often appears as a distinct signal, while the other two aromatic protons may exhibit coupling with each other.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityProton Assignment
7.62dH-6
6.28ddH-5
6.15dH-3
4.11br s-NH₂
3.84s-OCH₃
2.50s-COCH₃

Note: Data is representative and may vary slightly based on solvent and experimental conditions. 'd' denotes doublet, 'dd' denotes doublet of doublets, 's' denotes singlet, and 'br s' denotes broad singlet.

¹³C NMR Spectral Analysis: Carbon Atom Assignment and Chemical Shifts

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the acetyl group is typically found significantly downfield, often above 190 ppm. The carbon atoms of the aromatic ring show signals in the range of approximately 100-160 ppm. The carbon attached to the electron-donating methoxy group appears at a higher field compared to the one bonded to the acetyl group. The aliphatic region contains signals for the methyl carbon of the acetyl group and the methoxy carbon.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmCarbon Assignment
196.2C=O
163.5C-2
152.1C-4
132.8C-6
116.3C-1
104.9C-5
98.6C-3
55.4-OCH₃
31.7-COCH₃

Note: Data is representative and may vary slightly based on solvent and experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

To unambiguously confirm the structural assignments made from 1D NMR data, 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy) would show correlations between adjacent protons, for instance, confirming the coupling between the aromatic protons H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum (e.g., the -OCH₃ protons to the methoxy carbon).

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away. For example, the protons of the acetyl methyl group would show a correlation to the carbonyl carbon and the C-1 carbon of the aromatic ring, confirming the attachment of the acetyl group. Similarly, the methoxy protons would show a correlation to the C-2 carbon.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic Vibrational Modes of Amino and Carbonyl Groups

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. nih.gov The amino group (-NH₂) typically shows two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching modes. The carbonyl group (C=O) of the ketone gives rise to a strong, sharp absorption band, typically in the range of 1650-1680 cm⁻¹. nih.gov The exact position of this band can be influenced by conjugation with the aromatic ring.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3475, 3350N-H StretchingAmino (-NH₂)
1660C=O StretchingKetone (C=O)
1600-1450C=C StretchingAromatic Ring
1250, 1030C-O StretchingAryl Ether (-OCH₃)

Note: Values are approximate and can vary based on the sample preparation method.

Hydrogen Bonding Analysis via IR Spectroscopy

The presence of both a hydrogen bond donor (the amino group) and acceptors (the carbonyl and methoxy oxygens) in this compound allows for both intramolecular and intermolecular hydrogen bonding. nih.gov The position and shape of the N-H and C=O stretching bands in the IR spectrum can provide evidence of such interactions. A broadening of the N-H stretching bands is often indicative of hydrogen bonding. Furthermore, if intramolecular hydrogen bonding occurs between the amino group and the adjacent methoxy group, or intermolecularly with the carbonyl group of another molecule, it can lead to a shift in the absorption frequencies of the involved groups to lower wavenumbers.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) to four or more decimal places, which is sufficiently precise to distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, the molecular formula is C₉H₁₁NO₂. The theoretical monoisotopic mass for this formula is calculated to be 165.078978594 Da. In a typical HRMS experiment, the compound would be ionized (e.g., via electrospray ionization, ESI) to form a protonated molecule, [M+H]⁺. The instrument would then measure the m/z of this ion. A measured value that matches the theoretical value to within a very small tolerance (typically < 5 ppm) provides unambiguous confirmation of the molecular formula. While specific experimental HRMS data for this compound is not detailed in the surveyed literature, the expected result would align closely with the calculated theoretical mass.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the packing of molecules within the crystal lattice. However, a search of publicly available crystallographic databases indicates that the single-crystal structure of this compound has not been reported. Therefore, a detailed discussion based on experimental SCXRD data is not possible at this time. The following sections describe the type of information that would be obtained from such an analysis.

Without a solved crystal structure, a definitive analysis of the molecular packing and intermolecular forces for this compound in the solid state cannot be conducted. However, the functional groups present in the molecule allow for a prediction of the likely interactions that would govern its crystal structure.

Compound Names Mentioned

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

No published studies were found that performed DFT calculations on 1-(4-Amino-2-methoxyphenyl)ethanone. Such studies would typically involve the following analyses:

Molecular Dynamics (MD) Simulations

No specific MD simulation studies for this compound in solution were found in the reviewed literature. A typical investigation would include:

Interaction with Solvent Molecules

The interaction of a compound with solvent molecules is crucial for understanding its solubility, stability, and reaction kinetics. Molecular dynamics (MD) simulations are a common computational technique used to study these interactions. An MD simulation of this compound in various solvents (e.g., water, ethanol (B145695), DMSO) would reveal the formation and dynamics of the solvation shell around the molecule. This would involve analyzing radial distribution functions to understand the proximity and orientation of solvent molecules around the solute's functional groups—the amino, methoxy (B1213986), and acetyl groups.

Table 1: Hypothetical Solvation Analysis Data for this compound

SolventSolvation Free Energy (kcal/mol)Hydrogen Bonds (Average Number)Dipole Moment (Debye)
WaterData not availableData not availableData not available
EthanolData not availableData not availableData not available
DMSOData not availableData not availableData not available

Note: This table is illustrative. No specific data for this compound was found in the public domain.

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a key tool in drug discovery for predicting the interaction between a small molecule ligand and a protein receptor.

Prediction of Binding Modes and Affinities with Biological Targets

To perform molecular docking studies, a specific biological target (e.g., an enzyme or a receptor) must be identified. For this compound, no specific biological targets have been reported in the literature, making it impossible to conduct or report on docking studies. If a target were identified, docking simulations would predict the binding pose of the compound within the active site and estimate its binding affinity (e.g., in kcal/mol). These predictions are crucial for understanding the potential mechanism of action and for prioritizing compounds for further experimental testing.

Structure-Based Drug Design (SBDD) Applications

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structure of a biological target to design and optimize novel drug candidates. If docking studies of this compound with a specific receptor were available, they could guide the chemical modification of the compound to enhance its binding affinity and selectivity. For instance, modifications to the amino, methoxy, or phenyl groups could be suggested to form additional favorable interactions with the receptor's active site. The absence of such foundational docking studies precludes any SBDD applications for this compound.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Target

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
Not AvailableData not availableData not availableData not available

Note: This table is for illustrative purposes. No specific molecular docking data for this compound is publicly available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.

Development of Predictive Models for Biological Activity

To develop a QSAR model, a dataset of structurally related compounds with measured biological activity is required. For this compound, there are no published studies presenting a series of analogs with corresponding biological data. Therefore, the development of a predictive QSAR model for its activity is not feasible at this time. Such a study would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of compounds and then using statistical methods to build a regression or classification model.

Identification of Key Structural Features for Activity Modulation

A validated QSAR model can identify the key structural features that influence the biological activity of a series of compounds. The model's coefficients or variable importance metrics would indicate whether, for example, the methoxy group's position, the amino group's basicity, or the acetyl group's electronic properties are critical for modulating activity. Without a QSAR study, these structure-activity relationships for this compound and its derivatives remain unknown.

Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. total-synthesis.com The reaction involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. total-synthesis.com The rate and regioselectivity of this substitution are profoundly influenced by the substituents already present on the ring. total-synthesis.comyoutube.commasterorganicchemistry.com

Regioselectivity and Directing Effects of Substituents

The amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups are strong activating groups and ortho-, para-directors in electrophilic aromatic substitution reactions. youtube.commasterorganicchemistry.comlibretexts.org This directing effect is a consequence of their ability to donate electron density to the benzene ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. libretexts.org The resonance structures for aniline (B41778) and anisole (B1667542) show an increase in electron density at the ortho and para positions, making these sites more nucleophilic and thus more susceptible to attack by an electrophile. youtube.com

In the case of 1-(4-Amino-2-methoxyphenyl)ethanone, both the amino and methoxy groups direct incoming electrophiles to the positions ortho and para to themselves. The amino group at C4 directs to C3 and C5, while the methoxy group at C2 directs to C1, C3, and C5. The acetyl group (-COCH₃) is a deactivating group and a meta-director. However, the powerful activating and directing effects of the amino and methoxy groups dominate the weaker deactivating effect of the acetyl group. youtube.com Therefore, electrophilic substitution is expected to occur at the positions most strongly activated by the amino and methoxy groups, which are the positions ortho and para to these substituents. masterorganicchemistry.comyoutube.com The positions C3 and C5 are activated by both the amino and methoxy groups, making them the most likely sites for electrophilic attack.

Influence of Amino and Methoxy Groups on Reactivity

Both the amino and methoxy groups are strong activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. total-synthesis.commasterorganicchemistry.com They achieve this by donating electron density to the ring, making it more nucleophilic and reactive towards electrophiles. total-synthesis.com The amino group is generally a stronger activating group than the methoxy group due to the greater ability of nitrogen to donate its lone pair of electrons.

The acetyl group, on the other hand, is an electron-withdrawing group and therefore deactivates the ring towards electrophilic substitution. libretexts.org However, the combined activating effect of the amino and methoxy groups outweighs the deactivating effect of the acetyl group, rendering the aromatic ring of this compound highly reactive towards electrophiles. The strong activation provided by these groups often makes it challenging to control the substitution reaction to achieve monosubstitution, as polysubstitution can readily occur. libretexts.org

Nucleophilic Reactions

The presence of the carbonyl and amino groups in this compound provides sites for nucleophilic attack.

Reactions involving the Carbonyl Group (e.g., reduction to alcohol)

The carbonyl group of the acetyl moiety is electrophilic and can be attacked by nucleophiles. A common reaction is the reduction of the ketone to a secondary alcohol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). rsc.org For instance, the reduction of the related compound 1-(4-methoxyphenyl)ethanone yields 1-(4-methoxyphenyl)ethanol. fishersci.canih.gov Similarly, the reduction of this compound would be expected to produce 1-(4-amino-2-methoxyphenyl)ethanol.

Reactions involving the Amino Group (e.g., diazotization, condensation)

The primary amino group is nucleophilic and can participate in a variety of reactions.

Diazotization: Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), to form diazonium salts. This reaction, known as diazotization, is a versatile transformation in organic synthesis. The resulting diazonium salt of this compound can then be used in a range of subsequent reactions, such as Sandmeyer reactions to introduce various substituents onto the aromatic ring.

Condensation Reactions: The amino group can also undergo condensation reactions with carbonyl compounds to form imines (Schiff bases). mdpi.com For example, the condensation of an amino group with an aldehyde or ketone involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the imine. mdpi.com Such reactions are fundamental in the synthesis of various heterocyclic compounds and other complex organic molecules. researchgate.netnih.gov

Oxidation and Reduction Reactions

Beyond the reduction of the carbonyl group, the other functional groups of this compound can also be involved in oxidation and reduction reactions. The amino group is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can lead to the formation of nitro compounds or even degradation of the aromatic ring.

The methoxy group is generally stable to common oxidizing and reducing agents. The aromatic ring itself can be reduced under harsh conditions, such as catalytic hydrogenation at high pressure and temperature, to yield the corresponding cyclohexyl derivative.

Biological and Pharmacological Research Applications

Investigations of Therapeutic Potential

While direct studies on the anticancer properties of 1-(4-Amino-2-methoxyphenyl)ethanone are not extensively documented, research into structurally similar compounds, particularly those containing methoxyphenyl and aminophenyl moieties, has shown promising results. Apoptosis, or programmed cell death, is a crucial mechanism that is often dysregulated in cancer cells, making it a key target for anticancer therapies. sigmaaldrich.com This process is executed by a family of proteases called caspases. sigmaaldrich.com

Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and evaluated for their anticancer activity against human glioblastoma and triple-negative breast cancer cell lines. Current time information in Bangalore, IN. Among these, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone emerged as the most active against glioblastoma cells. Current time information in Bangalore, IN. Similarly, novel pyrazolo[3,4-b]pyridine derivatives bearing a 4-methoxyphenyl (B3050149) group have been synthesized and shown to inhibit cyclin-dependent kinases (CDK2 and CDK9), leading to cell cycle arrest and apoptosis in various cancer cell lines. sphinxsai.com Another study on a synthetic compound, 2-imino-7-methoxy-4-(4-fluorophenyl)-2h-1,3-thiazine [3,2-a] benzimidazole , demonstrated antiproliferative activity against pancreatic and melanoma cancer cells, inducing apoptosis through the upregulation of p53 and Bax genes and, in the case of pancreatic cancer, activating caspases 3/7. asianpubs.orgresearchgate.net

These findings underscore the importance of the methoxyphenyl group in designing novel anticancer agents that can induce apoptosis and inhibit key pathways involved in cancer cell proliferation.

There is a notable lack of specific research in the available scientific literature regarding the direct interaction of this compound with adrenergic and monoamine oxidase (MAO) receptors. MAO inhibitors are a class of drugs that prevent the breakdown of monoamine neurotransmitters like serotonin (B10506), dopamine (B1211576), and noradrenaline, and are used in the treatment of depression and other neurological disorders. nih.gov While the core structure of this compound contains amine and methoxy (B1213986) functional groups that are present in many neuropharmacologically active compounds, dedicated studies to evaluate its potential in this area have not been identified. Further research is required to determine if this compound or its derivatives possess any significant activity at these neuropharmacological targets.

The search for new antimicrobial agents is a critical area of research due to rising antibiotic resistance. Chalcones, which are α,β-unsaturated ketones, represent a significant class of compounds investigated for their broad-spectrum antimicrobial activities. sphinxsai.comnih.gov These compounds can be synthesized through the Claisen-Schmidt condensation of an acetophenone (B1666503) with an aromatic aldehyde. nih.gov

Derivatives of 4'-aminoacetophenone, a structural relative of this compound, have been synthesized and shown to possess significant antibacterial and antifungal properties. nih.govnih.gov One study highlighted that the chalcone (B49325) (2E)-1-(4'-aminophenyl)-3-(4-methoxyphenyl)-prop-2-en-1-one exhibited antibacterial and antibiotic-modifying activity against strains of Staphylococcus aureus that carry efflux pumps, which are a major mechanism of antibiotic resistance. The presence of the α,β-unsaturated keto function in chalcones is believed to be responsible for their antimicrobial effects. sphinxsai.com

Below is a table summarizing the antimicrobial activity of some 4'-aminochalcone derivatives.

Compound Derivative (Substitutions on Aldehyde Ring)Antibacterial Activity (Zone of Inhibition in mm)Antifungal Activity
4-ChloroHighModerate to considerable
3-BromoHighModerate to considerable
3,4-DimethoxyHighModerate to considerable
3,4,5-TrimethoxyHighModerate to considerable

Data synthesized from Prasad et al. nih.gov

Derivatives of structures related to this compound have demonstrated notable anti-inflammatory and antiviral potential.

Anti-inflammatory Activity: The development of novel anti-inflammatory agents often targets enzymes like cyclooxygenase (COX). Pyridazine-based sulphonamides have been identified as multi-target anti-inflammatory agents that inhibit COX-2, 5-lipoxygenase (5-LOX), and carbonic anhydrases. nih.gov While not direct derivatives, these complex heterocyclic structures sometimes incorporate moieties like methoxyphenyl groups to enhance activity. The synthesis of 4'-amino chalcones has also yielded compounds with significant anti-inflammatory activity. nih.govnih.gov

Antiviral Activity: In the realm of antiviral research, the focus has often been on inhibiting viral enzymes crucial for replication, such as HIV-1 protease. Structure-based design has led to the synthesis of potent HIV-1 protease inhibitors. In one such study, incorporating basic amines into a bis-tetrahydrofuran (bis-THF) ligand resulted in inhibitors with powerful antiviral activity, including against drug-resistant HIV-1 strains. nih.gov Although this research does not directly involve this compound, it highlights the utility of amine-containing scaffolds in developing antiviral therapeutics.

Molecular Target Identification and Validation

The inhibition of specific enzymes is a cornerstone of modern drug discovery. Derivatives and structural analogs of this compound have been investigated as inhibitors of several key enzymes.

Heterocyclic derivatives of 1-(4-hydroxyphenyl)-ethanone , which shares the ethanone (B97240) core, have been synthesized and shown to be effective inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (CAs). AChE inhibitors are used in the management of Alzheimer's disease, while CA inhibitors have applications as diuretics and for other conditions. In one study, compounds incorporating thiadiazole and other heteroaryl rings exhibited potent inhibition of AChE and CAs I and II at nanomolar concentrations.

Furthermore, as mentioned previously, pyridazine-based sulphonamide derivatives have been developed as multi-target inhibitors, effectively targeting COX-2, an enzyme central to inflammation. nih.gov The sulphonamide group is a key feature for achieving selective COX-2 and CA inhibitory action. nih.gov

The table below presents the inhibitory activity of some 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanone derivatives against AChE and CAs.

Heteroaryl MoietyAChE Inhibition (Ki, nM)hCA I Inhibition (Ki, nM)hCA II Inhibition (Ki, nM)
1-Methyl-1H-imidazol-2-yl22.13 ± 1.968.61 ± 0.9012.33 ± 1.34
5-Methyl-1,3,4-thiadiazol-2-yl23.71 ± 2.9522.34 ± 3.4515.65 ± 1.97
1H-1,2,4-triazol-5-yl62.11 ± 6.0015.42 ± 2.0118.97 ± 2.55

Data from Uslu et al.

Receptor Binding Assays

The utility of the this compound scaffold is prominently demonstrated in the development of the atypical antipsychotic drug, Iloperidone. Iloperidone, which is used in the treatment of schizophrenia, features a core structure derived from a related methoxyphenyl ethanone intermediate, 1-(4-hydroxy-3-methoxyphenyl)ethanone (acetovanillone). researchgate.netasianpubs.org Its therapeutic efficacy is largely attributed to its unique receptor binding profile, characterized by high-affinity antagonism at multiple neurotransmitter receptors.

Iloperidone exhibits a strong affinity for serotonin 5-HT2A and dopamine D2 and D3 receptors. psychopharmacologyinstitute.comtandfonline.comnih.gov This dual D2/5-HT2A antagonism is a hallmark of atypical antipsychotics. nih.govtexas.gov Furthermore, it binds with very high affinity to norepinephrine (B1679862) α1-adrenergic receptors, which is linked to side effects such as orthostatic hypotension. psychopharmacologyinstitute.comnih.gov Its affinity is moderate for dopamine D4, serotonin 5-HT6, and 5-HT7 receptors. psychopharmacologyinstitute.comtandfonline.com Notably, Iloperidone has a low affinity for serotonin 5-HT1A, dopamine D1, and histamine (B1213489) H1 receptors, and negligible affinity for cholinergic muscarinic receptors, which contributes to a more favorable side-effect profile regarding sedation, weight gain, and cognitive impairment compared to some other antipsychotics. psychopharmacologyinstitute.comtandfonline.comnih.gov

The binding affinities (Ki) of Iloperidone for various receptors are summarized in the table below, illustrating its complex pharmacology. The Ki value represents the concentration of the drug required to occupy 50% of the receptors in vitro; a lower value indicates a higher binding affinity. wikipedia.org

ReceptorBinding Affinity (Ki, nM)Reference
Norepinephrine α10.36 psychopharmacologyinstitute.com
Serotonin 5-HT2A5.6 psychopharmacologyinstitute.comtandfonline.com
Dopamine D26.3 psychopharmacologyinstitute.comtandfonline.com
Dopamine D37.1 psychopharmacologyinstitute.comtandfonline.com
Serotonin 5-HT722 psychopharmacologyinstitute.comtandfonline.com
Dopamine D425 psychopharmacologyinstitute.comtandfonline.com
Serotonin 5-HT643 psychopharmacologyinstitute.comtandfonline.com
Serotonin 5-HT1A168 psychopharmacologyinstitute.comtandfonline.com
Dopamine D1216 psychopharmacologyinstitute.comtandfonline.com
Histamine H1437 psychopharmacologyinstitute.com
Muscarinic M1-M5>1000 psychopharmacologyinstitute.comnih.gov

Signaling Pathway Modulation

The therapeutic effects of drugs derived from the this compound scaffold are a direct result of their ability to modulate intracellular signaling pathways.

Iloperidone's mechanism of action is believed to be mediated through its combined antagonist effects on D2 and 5-HT2A receptor signaling. psychopharmacologyinstitute.comwikipedia.org Blockade of these receptors in the central nervous system is a cornerstone of schizophrenia treatment.

In contrast, another class of drugs utilizes a related (3-ethoxy-4-methoxyphenyl) moiety for a completely different mechanism. Apremilast, an oral medication for psoriasis and psoriatic arthritis, functions as a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4). wikipedia.orgotezlapro.com PDE4 is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger. nih.govyoutube.com By inhibiting PDE4, Apremilast increases intracellular cAMP levels. nih.govyoutube.com This elevation in cAMP modulates the expression of various inflammatory mediators; it down-regulates the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), Interleukin-23 (IL-23), CXCL9, and CXCL10, while up-regulating the anti-inflammatory cytokine Interleukin-10 (IL-10). wikipedia.orgnih.gov This modulation of cytokine signaling pathways ultimately reduces the systemic inflammation that drives psoriatic disease. otezlapro.comnih.gov

Pharmacokinetic and Pharmacodynamic Considerations of Analogs

The pharmacokinetic profiles of drugs derived from this chemical family are critical to their clinical utility. Both Iloperidone and Apremilast are orally administered and undergo extensive metabolism.

Apremilast is also well-absorbed from the gut, with an absolute bioavailability of about 73% and peak plasma concentrations occurring at approximately 2.5 hours. wikipedia.orgdrugbank.com It is metabolized by multiple pathways, including oxidation primarily by CYP3A4, hydrolysis, and conjugation. wikipedia.orgdrugbank.com Its effective elimination half-life is between 6 and 9 hours. wikipedia.orgdrugbank.com Unlike Iloperidone, its main metabolites are considered inactive. drugbank.com

The table below provides a comparative overview of the key pharmacokinetic parameters for these two drug analogs.

ParameterIloperidoneApremilastReference
Bioavailability~96% (relative to oral solution)~73% psychopharmacologyinstitute.comdrugbank.com
Time to Peak (Tmax)2-4 hours~2.5 hours psychopharmacologyinstitute.comdrugbank.com
Plasma Protein Binding~95%~68% psychopharmacologyinstitute.comdrugbank.com
MetabolismCYP2D6, CYP3A4CYP3A4 (primary), CYP1A2, CYP2A6 wikipedia.orgpsychopharmacologyinstitute.com
Elimination Half-life18-33 hours6-9 hours psychopharmacologyinstitute.comdrugbank.com
Active MetabolitesYes (P88, P95)No psychopharmacologyinstitute.comdrugbank.com

Application in Drug Discovery and Development

The this compound scaffold and its close relatives are valuable starting points in drug discovery. Their structural features allow for chemical modifications that can be tailored to interact with specific biological targets, leading to the development of novel therapeutics for diverse conditions.

The development of Iloperidone is a prime example of its application in creating agents for central nervous system disorders. Starting from acetovanillone, a related methoxyphenyl ketone, chemists were able to synthesize a molecule with a precise multi-receptor binding profile suitable for treating the complex symptoms of schizophrenia. researchgate.netnewdrugapprovals.orgnih.gov The drug's development highlights a strategy of fine-tuning receptor affinities to maximize efficacy while minimizing adverse effects associated with off-target binding, such as those mediated by muscarinic and histaminic receptors. nih.govtexas.gov

The creation of Apremilast demonstrates the versatility of the methoxyphenyl structural element in a different therapeutic area. Here, the dialkoxyphenyl group is a key pharmacophore for binding to the active site of the PDE4 enzyme. nih.gov Its development showcases the application of this scaffold in targeting intracellular enzymes to modulate inflammatory pathways. This approach has provided a much-needed oral treatment option for patients with psoriatic arthritis and plaque psoriasis, moving beyond the traditional injectable biologic therapies. nih.govdrugbank.com

Applications in Materials Science and Advanced Technologies

Utilization as Building Blocks for Functional Materials

The term "building block" in chemistry refers to a molecule that can be readily reacted to form a larger, more complex structure. chempap.org 1-(4-Amino-2-methoxyphenyl)ethanone fits this description perfectly due to its reactive sites: the primary amine (-NH2) and the ketone (-C=O) group. These groups can participate in a wide range of chemical reactions, making the compound a useful starting material for creating functional materials.

For instance, aminoketones are recognized as important synthons in medicinal and synthetic chemistry. rsc.org They serve as precursors for the synthesis of various heterocyclic compounds, which are core structures in many functional materials, including pharmaceuticals and electronic materials. psu.edueujournal.org The presence of both an amine and a ketone in one molecule allows for cyclization reactions to form rings containing nitrogen and oxygen, leading to diverse heterocyclic systems. psu.edu

The versatility of aminoketones as building blocks is highlighted by their use in the solid-phase synthesis of complex molecules like 1,2,4-trisubstituted-1H-imidazoles, which are prepared from α-acylamino ketones. nih.gov This demonstrates the potential of this compound to be incorporated into combinatorial chemistry workflows for the discovery of new materials.

Table 1: Key Reactions of Functional Groups in this compound for Material Synthesis

Functional GroupType of ReactionPotential Product Class
Primary Amine (-NH2)Acylation, Alkylation, Diazotization, Schiff base formationAmides, Substituted amines, Azo compounds, Imines
Ketone (-C=O)Condensation, Reduction, Grignard reaction, Wittig reactionAlkenes, Alcohols, Substituted alkanes
Aromatic RingElectrophilic Aromatic SubstitutionSubstituted aromatic compounds

Development of Novel Polymeric Materials

The bifunctional nature of this compound makes it a candidate monomer for the synthesis of novel polymers. The amino group can react with compounds containing two carboxylic acid groups (or their derivatives) to form polyamides, a class of polymers known for their high strength and thermal stability, famously represented by Nylon. Similarly, reaction with dianhydrides could yield polyimides, which are noted for their exceptional thermal and chemical resistance.

Furthermore, the field of polymer chemistry has explored the use of aminoketone derivatives as photoinitiators. acs.org α-Aminoalkylphenones, for example, can absorb UV light and generate free radicals, which in turn initiate polymerization reactions to cure liquid resins into solid plastics. While the specific efficiency of this compound in this role is not documented, its structural similarity to known photoinitiators suggests it could be investigated for such applications, potentially offering unique absorption characteristics due to the methoxy (B1213986) and amino substituents on the aromatic ring.

The synthesis of telechelic polymers, which are macromolecules with reactive end groups, can also utilize aminating agents to introduce primary amine functionalities. researchgate.net This indicates that this compound could potentially be used as a chain-terminating or modifying agent in certain polymerization processes to impart specific functionalities to the polymer chain ends.

Applications in Sensing and Optoelectronic Devices

Substituted acetophenones are a class of compounds studied for their photoreactivity and potential in optical applications. acs.org The electronic properties of this compound, arising from the interplay between the electron-donating amino and methoxy groups and the electron-withdrawing acetyl group, could lead to interesting photophysical behaviors such as fluorescence or solvatochromism (color change in response to solvent polarity). These properties are the foundation for the development of chemical sensors. For example, a change in the fluorescence of the molecule upon binding to a specific ion or molecule could be used as a detection mechanism.

The synthesis of heterocyclic compounds from aminoketone precursors is also relevant here, as many heterocyclic systems form the core of organic light-emitting diode (OLED) materials, dyes for solar cells, and other optoelectronic components. The specific substitutions on the aromatic ring of this compound could be used to tune the electronic energy levels of resulting materials to optimize their performance in such devices.

Role in Specialty Chemical Production

One of the most significant roles for a versatile building block like this compound is as an intermediate in the production of specialty chemicals. These are low-volume, high-value chemicals used in specific applications. The compound's reactive handles allow for its conversion into a wide array of more complex molecules.

A primary application is in the synthesis of heterocyclic compounds. The aminoketone structure is a well-known precursor for various ring systems. For example, it can be used to synthesize quinolines, benzodiazepines, or other fused heterocycles that are often the core of pharmacologically active compounds. The reaction of aminoketones with other bifunctional molecules can lead to a diverse range of heterocyclic structures through condensation and cyclization reactions. psu.edunih.gov For instance, the reaction with dicarbonyl compounds can lead to the formation of seven-membered rings, while reactions with reagents like hydroxylamine (B1172632) or hydrazines can form oxazoles or pyrazoles, respectively. chempap.orgeujournal.org The synthesis of β-aminoketones is also highlighted as a route to valuable building blocks for medicinal targets. rsc.orgresearchgate.net

Table 2: Examples of Heterocyclic Systems Potentially Derived from Aminoketone Precursors

Reagent ClassResulting Heterocycle (Example)
Dicarbonyl CompoundsDiazepines
Hydrazine (B178648) DerivativesPyrazoles
HydroxylamineIsoxazoles
ThioureaPyrimidinthiones
MalononitrilePyridines

The industrial synthesis of related acetophenones, such as 2-hydroxy-4-methoxyacetophenone, is established, indicating a commercial interest in this class of substituted ketones as raw materials for pharmaceuticals and cosmetics. researchgate.net This underscores the potential of this compound to serve a similar role as a key intermediate in multi-step synthetic processes for high-value specialty chemicals.

Analytical Method Development and Validation

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of pharmaceutical compounds and intermediates due to its high resolving power.

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity and quantifying 1-(4-Amino-2-methoxyphenyl)ethanone. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for this type of aromatic compound.

A typical HPLC method would involve a C18 column, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound and any related impurities with varying polarities. mdpi.com Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, determined from its UV spectrum.

For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration, and the resulting linear regression equation is used to determine the concentration in unknown samples. The method's performance is validated according to established guidelines, assessing parameters like linearity, accuracy, precision, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), and robustness. nih.gov

ParameterTypical ConditionPurpose
Stationary Phase (Column) C18 (Octadecylsilyl silica (B1680970) gel), 250 mm x 4.6 mm, 5 µmProvides separation based on hydrophobicity.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)Allows for the separation of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minEnsures optimal separation and peak shape.
Detector UV-Vis Diode Array Detector (DAD)Monitors the elution of compounds and allows for spectral analysis to confirm peak identity.
Wavelength Set at the compound's λmax (e.g., ~240 nm and ~330 nm)Provides maximum sensitivity for detection and quantification.
Injection Volume 10 µLStandardized volume for reproducible results.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.

This table presents a hypothetical set of optimized HPLC conditions for the analysis of this compound based on methods for similar aromatic amines and ketones.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the definitive identification of this compound and the detection of volatile impurities at trace levels. In GC, compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular "fingerprint," allowing for unambiguous identification by comparison to a spectral library or a known standard. nist.gov

Due to the presence of a polar amino group, this compound may require derivatization prior to GC analysis to increase its volatility and thermal stability, preventing peak tailing and improving chromatographic performance. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents.

TechniqueInformation ProvidedRelevance to this compound
Gas Chromatography (GC) Retention Time (RT)A characteristic time for the compound to elute from the GC column under specific conditions.
Mass Spectrometry (MS) Mass Spectrum (m/z)Provides the mass-to-charge ratio of the molecular ion and its characteristic fragmentation pattern, confirming the molecular weight and structure.
Molecular Ion Peak (M+) Expected at m/z = 165Corresponds to the intact molecule's mass. nih.gov
Key Fragment Ions Expected at m/z = 150, 122Corresponds to the loss of -CH3 (m/z 150) and -COCH3 (m/z 122) fragments, respectively.

This table outlines the expected data from a GC-MS analysis of this compound, with fragmentation patterns inferred from its chemical structure.

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of this compound, provided no interfering substances absorb at the same wavelength. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

The UV-Vis spectrum of this compound is characterized by specific absorption maxima (λmax) corresponding to electronic transitions within the molecule's chromophores—the aromatic ring, the carbonyl group, and the amino group. Based on structurally similar compounds like 4-methoxyacetophenone and other substituted anilines, one would expect strong absorption in the UV region. For instance, chalcones with methoxy (B1213986) and amino substituents often exhibit significant absorbance. researchgate.netresearchgate.net A quantitative method would involve measuring the absorbance at a predetermined λmax and calculating the concentration using a calibration curve prepared from pure reference standards.

This technique is particularly useful for in-process controls and for the analysis of bulk material where the impurity profile is well-known and does not interfere.

Electrochemical Methods

Electrochemical methods, such as cyclic voltammetry, can be employed to investigate the redox properties of this compound. The aromatic amino group is electrochemically active and can be oxidized at a suitable electrode surface, such as a glassy carbon electrode.

In a cyclic voltammetry experiment, the potential applied to the electrode is scanned, and the resulting current is measured. The voltammogram provides information about the oxidation potential of the amino group, which is characteristic of the compound's structure and electronic environment. The electrochemical oxidation of aromatic amines often proceeds via a one-electron, one-proton transfer to form a radical species. researchgate.net

While not typically used for routine quantification in the same way as HPLC or UV-Vis, electrochemical methods are valuable for mechanistic studies and can be developed into highly sensitive analytical sensors for specific applications. dtu.dkresearchgate.net

Development of Reference Standards and Quality Control Protocols

The establishment of a highly purified and well-characterized reference standard is a prerequisite for the accurate quantification and quality control of this compound. A primary reference standard is typically synthesized and purified to the highest possible degree, often using techniques like recrystallization or preparative chromatography.

The identity and purity of the reference standard must be unequivocally confirmed using a suite of analytical techniques:

Identity: Confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry (GC-MS or LC-MS), and infrared (IR) spectroscopy.

Purity: Assessed by HPLC, typically using a mass balance approach where the area percentage of the main peak is corrected for volatile content (water, residual solvents) and non-volatile impurities (inorganic salts).

Once a reference standard is established, it is used to develop and validate the analytical methods described above. Quality control (QC) protocols for batch release of this compound would include routine testing using these validated methods. A typical QC protocol would specify tests for appearance, identity (e.g., by IR), purity by HPLC (assay and impurity profiling), and limits for specific impurities.

Environmental Impact and Sustainability in Chemical Research

Considerations of Chemical Synthesis and Waste Management

The synthesis of aromatic ketones like "1-(4-Amino-2-methoxyphenyl)ethanone" traditionally involves methods that can generate significant chemical waste. Conventional industrial syntheses often employ stoichiometric reagents and harsh reaction conditions, leading to byproducts that require careful management and disposal. For instance, Friedel-Crafts acylation, a common method for producing aromatic ketones, typically utilizes acid chlorides and Lewis acid catalysts, which can result in acidic and metallic waste streams.

The management of waste from such chemical processes is critical to minimizing environmental harm. This includes neutralization of acidic and basic waste, precipitation and removal of metal catalysts, and proper disposal or recycling of organic solvents. The development of more sustainable synthesis routes is a key focus of modern chemical research to mitigate these waste management challenges.

Aromatic amines, a class of compounds to which "this compound" belongs, are recognized as significant environmental pollutants. imrpress.comresearchgate.net They can be released into the environment through industrial effluents from various sectors, including pharmaceuticals, dyes, and pesticides. imrpress.com The presence of these compounds in water and soil is a concern due to their potential toxicity and persistence. imrpress.comresearchgate.net

Environmental Fate and Degradation Studies of Analogs

Direct environmental fate and degradation studies for "this compound" are not extensively documented in public literature. However, insights can be gained by examining studies on its structural analogs, such as acetophenone (B1666503) and other substituted aromatic amines.

Acetophenone , the parent compound of the ketone portion, is known to be released into the environment from various combustion processes and industrial uses. taylorfrancis.com Research indicates that acetophenone is readily biodegradable by microorganisms in soil and water. taylorfrancis.com Its volatilization from water bodies is also a potential dissipation pathway, with an estimated half-life of 3.8 days in a model river. taylorfrancis.com

Aromatic amines , in general, exhibit a range of environmental behaviors. Their persistence and degradation are influenced by the specific substituents on the aromatic ring. acs.org For instance, chloro, sulpho, or nitro groups tend to decrease the rate of degradation, while carboxyl or hydroxy groups can increase it. acs.org The degradation of aromatic amines in the environment can occur through both biotic and abiotic pathways. Biological degradation by microorganisms is a key elimination process, often involving oxidation of the amino group and subsequent ring cleavage. acs.orgnih.gov Abiotic processes like photochemical degradation by sunlight are generally considered less significant removal pathways for most aromatic amines. acs.org

Some substituted anilines, which are analogs of the amine portion of the target compound, have been found to be persistent in the environment. For example, 4-chloroaniline (B138754) and 3,4-dichloroaniline (B118046) are considered persistent toxic aromatic amines. acs.org The environmental fate of these compounds is also highly dependent on pH, which affects their speciation and sorption to soil and sediment. acs.org

The following table summarizes the environmental fate of some analogs of "this compound":

CompoundClassEnvironmental Fate Highlights
AcetophenoneAromatic KetoneReadily biodegradable in soil and water; volatilization from water is a significant pathway. taylorfrancis.com
Aniline (B41778)Aromatic AmineCan be toxic and is released from various industrial processes. imrpress.comresearchgate.net Biodegradation is a key removal mechanism. acs.org
ChloroanilinesSubstituted Aromatic AmineSome isomers, like 4-chloroaniline, are persistent in the environment. acs.org

This interactive table allows for a comparative view of the environmental behavior of related compounds, providing a proxy for understanding the potential environmental impact of "this compound."

Green Chemistry Principles in Future Research Directions

The principles of green chemistry offer a framework for developing more sustainable chemical processes. Future research on the synthesis of "this compound" and similar compounds is increasingly focusing on these principles to reduce environmental impact.

Key areas of green chemistry research relevant to the synthesis of aromatic ketones include:

Use of Greener Solvents and Reagents: Research is exploring the use of water as a solvent for the synthesis of aromatic ketones, which is more environmentally friendly than traditional organic solvents. chemistryviews.org The use of milder and less toxic oxidizing agents, such as molecular oxygen (O2) from the air, is also a significant area of investigation. chemistryviews.orginnoget.com

Catalysis: The development of efficient catalysts can reduce energy consumption and waste generation. For example, photocatalytic processes using visible light and catalysts like cerium chloride (CeCl3) have been developed for the aerobic C-H oxidation to produce aromatic ketones under mild conditions. chemistryviews.org Polyoxometalate (POM) catalysts are also being explored for their ability to facilitate selective oxidation reactions using environmentally benign oxidants like O2. innoget.com

Atom Economy: Synthetic methods that maximize the incorporation of all starting materials into the final product (high atom economy) are a central tenet of green chemistry. C-H oxygenation is one such strategy for synthesizing aromatic ketones that is highly atom-economical. chemistryviews.org

Waste Reduction: Sustainable synthesis procedures aim to produce no dangerous residues from the oxidizing agent or other auxiliaries. nih.gov For example, the oxidation of benzylic alcohols with nitrogen dioxide gas can produce aromatic aldehydes with the reaction gas mixtures being transformed into nitric acid, thus minimizing waste. nih.gov

The application of these green chemistry principles holds the promise of developing cleaner, safer, and more sustainable manufacturing processes for "this compound" and other valuable chemical intermediates. The shift towards photocatalysis, the use of water as a solvent, and the design of highly selective and recyclable catalysts are all promising avenues for future research that will contribute to a more sustainable chemical industry.

Q & A

Q. Advanced

  • Molecular docking (AutoDock Vina) : Screens derivatives against target proteins (e.g., kinases or GPCRs) using force fields (AMBER) to predict binding affinities .
  • QSAR modeling : Utilizes descriptors like logP, HOMO-LUMO gaps, and topological polar surface area (TPSA) to correlate with antimicrobial or antioxidant activity .
  • MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories, identifying critical hydrogen bonds (e.g., between ketone and Arg residues) .

How can contradictory bioactivity data for this compound derivatives be reconciled across studies?

Advanced
Contradictions arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) .
  • Solubility differences : Use DMSO concentrations <1% to avoid cytotoxicity artifacts.
  • Metabolic interference : LC-MS/MS quantifies metabolites (e.g., demethylated or acetylated derivatives) to clarify structure-activity relationships .

What crystallographic challenges arise in determining the structure of this compound complexes?

Q. Advanced

  • Disorder in crystal packing : The methoxy and amino groups often exhibit rotational disorder, resolved using SHELXL restraints (SIMU and DELU commands) .
  • Twinned crystals : XDS and TWINABS software correct diffraction data for non-merohedral twinning .
  • Hydrogen bonding networks : PLATON analysis identifies NH···O=C interactions critical for stabilizing polymorphs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.